1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one
Description
Properties
Molecular Formula |
C24H26N6O3 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-[1-(2-hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c][1,5]naphthyridin-2-one |
InChI |
InChI=1S/C24H26N6O3/c1-14-4-5-16(12-25-14)18-6-7-19-21(27-18)22-20(13-26-19)28(3)24(33)30(22)17-8-10-29(11-9-17)23(32)15(2)31/h4-7,12-13,15,17,31H,8-11H2,1-3H3 |
InChI Key |
GACQNUHFDBEIQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)C(C)O)C |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization
The core structure is synthesized via a Gould-Jacobs reaction, as outlined in patent WO2017046675A1.
- Step 1 : Condensation of 2-amino-5-iodobenzoic acid with diethyl ethoxymethylenemalonate (EMME) in refluxing ethanol yields diethyl-N-(5-iodo-2-pyridyl)aminomethylenemalonate.
- Step 2 : Thermal cyclization at 250°C in diphenyl ether produces ethyl-8-iodo-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate.
- Step 3 : Treatment with methylamine in THF introduces the 3-methyl group, followed by oxidation with MnO₂ to form the imidazo[4,5-c]naphthyridin-2-one scaffold.
Key Data :
Functionalization of the Core Structure
Suzuki-Miyaura Coupling for 8-Substitution
The 8-iodo intermediate undergoes Suzuki coupling with 6-methylpyridin-3-ylboronic acid (Intermediate C) to install the pyridyl group.
Reaction Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: Cs₂CO₃ (2 equiv)
- Solvent: DMF/H₂O (4:1)
- Temperature: 100°C, 12 h
Analytical Data :
Final Coupling and Deprotection
Amide Bond Formation
The 2-hydroxypropanoyl group is introduced via amide coupling between the piperidin-4-amine and (S)-2-hydroxypropanoic acid.
Conditions :
- Coupling Agent: HATU (1.2 equiv)
- Base: DIPEA (3 equiv)
- Solvent: DCM, 0°C to RT, 4 h
Yield : 78%
Chiral Purity : >99% ee (confirmed by chiral HPLC)
Analytical and Spectral Data
Physicochemical Properties
Spectral Characterization
- ¹H NMR (DMSO-d₆): δ 8.85 (s, 1H), 8.32 (d, J=8.6 Hz, 1H), 8.10 (d, J=2.5 Hz, 1H), 7.95 (dd, J=8.6, 2.5 Hz, 1H), 4.45 (m, 1H), 3.62 (s, 3H), 1.82 (s, 6H).
- LCMS : [M+H]⁺ = 447.3.
Scale-Up and Process Optimization
Critical Process Parameters
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one involves inhibition of key kinases in the PI3K/mTOR signaling pathway . This pathway is critical for cell growth, proliferation, and survival. By inhibiting these kinases, the compound can potentially halt the progression of cancer cells and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
PF-04979064: A PI3K/mTOR dual inhibitor with a similar imidazo[4,5-c]1,5-naphthyridine core.
TPPU: A potent soluble epoxide hydrolase inhibitor with a piperidine ring.
EZH2 Inhibitors: Compounds with a pyridone inhibitor structure similar to the imidazo[4,5-c]1,5-naphthyridine core.
Uniqueness
1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one is unique due to its specific combination of structural features, which contribute to its potent biological activity and selectivity for PI3K/mTOR pathways. This makes it a valuable compound for further research and potential therapeutic development.
Biological Activity
1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one, commonly referred to by its chemical name or CAS number 1220699-06-8, is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 446.5 g/mol. The structure includes a piperidine ring, a pyridine ring, and an imidazo[4,5-c]1,5-naphthyridine core, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.50 g/mol |
| CAS Number | 1220699-06-8 |
| IUPAC Name | 1-[1-(2-hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c][1,5]naphthyridin-2-one |
The primary mechanism of action for this compound involves the inhibition of key kinases in the PI3K/mTOR signaling pathway. This pathway is crucial for regulating cell growth and metabolism and is often dysregulated in cancer cells. By targeting these pathways, the compound exhibits potential antitumor activity.
Anticancer Properties
Research indicates that this compound has demonstrated significant anticancer activity in various in vitro and in vivo studies. Its effectiveness as a kinase inhibitor has been evaluated in several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was tested against human breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. The study concluded that the compound effectively inhibits the PI3K/mTOR pathway, leading to decreased tumor growth.
Neuroprotective Effects
Additionally, this compound has been investigated for its neuroprotective effects. Studies suggest it may protect neuronal cells from oxidative stress and apoptosis through modulation of various signaling pathways.
Case Study:
In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. The mechanism was attributed to its ability to enhance antioxidant defenses within neuronal cells.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized by studies assessing absorption, distribution, metabolism, and excretion (ADME).
| Parameter | Value |
|---|---|
| Bioavailability | 80–100% |
| Metabolism | Hepatic (CYP450 enzymes) |
| Half-life | Approximately 6 hours |
| Excretion | Primarily renal |
Safety Profile
Toxicological studies indicate that the compound exhibits low toxicity at therapeutic doses. However, further investigations are necessary to fully understand its safety profile and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
